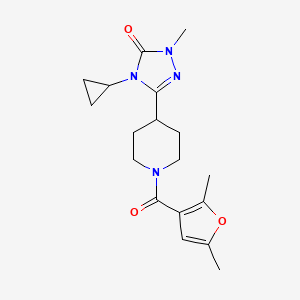

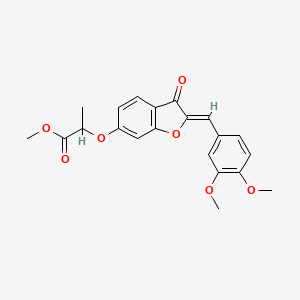

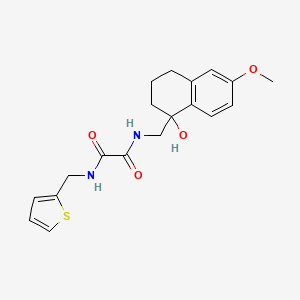

![molecular formula C17H13ClN2O3S B2409710 Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 361150-60-9](/img/structure/B2409710.png)

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinazoline, a type of heterocyclic compound . Quinazolines have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods . For instance, Desai and colleagues have reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using various techniques . The parent 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one was prepared by condensing 3-methylbutan-2-one, 4-chlorobenzaldehyde, and ammonium acetate in warm ethanol .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For instance, the molecular weight of a similar compound, Methyl 3-(4-chlorophenyl)-3-oxopropanoate, is 212.63 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Functionalized Quinazolines : The synthesis of functionalized quinazolines, including derivatives of Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, is a significant area of research. These compounds are synthesized through various chemical reactions, including intramolecular electrophilic cyclization, leading to compounds with unique structural and chemical properties (Kut, Onysko, & Lendel, 2020).

Oxidation Processes and Structural Analysis : Studies have demonstrated the oxidation of similar sulfur atoms in related chemical structures, providing insights into the potential reactions and modifications that methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can undergo. Such research is crucial for understanding the chemical behavior and potential applications of these compounds (Krasnova, Krauze, Belyakov, & Duburs, 2013).

Crystal Structure and Computational Studies : The study of crystal structures and computational modeling provides valuable information about the molecular configuration and potential chemical interactions of quinazoline derivatives. This research is essential for predicting the behavior of these compounds in various environments and for potential applications in material science (Nural et al., 2018).

Biological and Pharmacological Properties

Antitumor and Antimicrobial Activities : Quinazoline derivatives, similar to methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, have been studied for their potential biological activities. Research indicates that these compounds can exhibit antitumor and antimicrobial properties, suggesting their potential use in developing new therapeutic agents (Saleh et al., 2004).

Inhibitory Effects on Enzymes : Studies on quinazoline derivatives have shown their ability to inhibit certain enzymes, such as thymidylate synthase. This suggests potential applications in the treatment of diseases where enzyme inhibition is beneficial, such as in certain types of cancers (Gangjee et al., 1996).

Chemical Transformations for Drug Development : The chemical transformations of quinazoline derivatives are of interest in drug development. Understanding these transformations can lead to the synthesis of novel compounds with potential therapeutic applications (Sil et al., 2005).

Wirkmechanismus

The mechanism of action of quinazoline derivatives can vary depending on their structure and the target they interact with . Some compounds showed affinity to the heat shock proteins TRAP1 in silico, which could be a potential mode of action that explains the compounds’ antiproliferative activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCIXZNQOMRZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

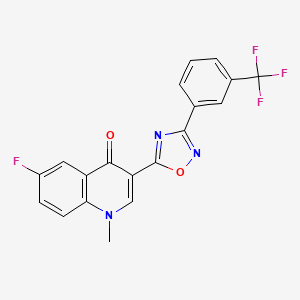

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

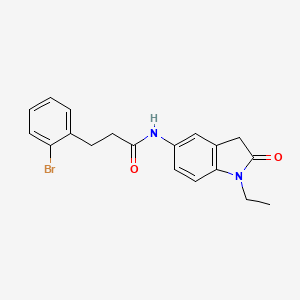

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)

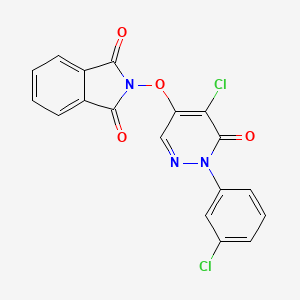

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)